![molecular formula C15H14N6O B2779170 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2202424-14-2](/img/structure/B2779170.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
1H-1,2,3-Triazole is a class of azole compounds that consists of a five-membered ring of two carbon atoms and three nitrogen atoms . Pyrrolidine is a cyclic amine with a five-membered ring, which consists of four carbon atoms and one nitrogen atom . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Synthesis Analysis
1H-1,2,3-Triazole can be synthesized via the azide-alkyne Huisgen cycloaddition, which is a specific example of click chemistry . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction . Quinoxalines can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, 1H-1,2,3-triazoles can undergo N-alkylation and N-arylation, oxidation, reduction, and cycloaddition reactions . Pyrrolidines can undergo reactions such as ring-opening, dehydrogenation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their functional groups and the presence of heteroatoms. For example, 1H-1,2,3-triazoles are generally stable and have low reactivity . Pyrrolidines are usually liquids or low-melting solids .Scientific Research Applications
- Application : BTP-Q can form stable complexes with metal ions such as Pt(II), Zn(II), and Eu(III). These complexes exhibit unique properties, including photoluminescence, catalytic activity, and potential use in sensors .
- Self-Assembly Behavior : BTP-capped PVPy samples self-assemble in aqueous media. The size and morphology of the nanoobjects depend on the coordination behavior of BTP end groups with metal ions .
- Biological Evaluation : These derivatives were evaluated for their antiproliferative effects against human acute myeloid leukemia (AML) cells .
- In Vitro Screening : These derivatives were screened for cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
- Applications : These properties could find applications in optoelectronics, sensors, and bio-imaging .
Metal Complexes and Coordination Chemistry
Polymer Science and Self-Assembly
Antiproliferative Activity
Cytotoxicity Studies
Photophysical Properties
Redox and Catalytic Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(11-1-2-13-14(9-11)17-5-4-16-13)20-7-3-12(10-20)21-8-6-18-19-21/h1-2,4-6,8-9,12H,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHOGYIFSTNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone |
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